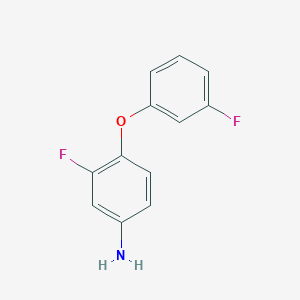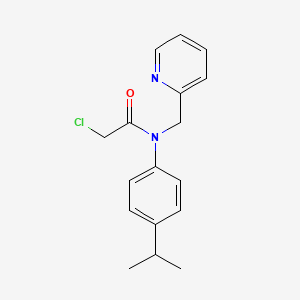
2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as Compound X, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide X has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development. Additionally, 2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide X has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide X exerts its effects through various mechanisms of action. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin production, respectively. Additionally, 2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide X has been found to bind to certain receptors such as GABA-A and 5-HT2A, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide X has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood and cognitive function. Additionally, 2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide X has been found to inhibit the production of melanin, which is responsible for skin pigmentation.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide X has several advantages for lab experiments. It exhibits potent inhibitory activity against certain enzymes and receptors, making it a useful tool for studying their functions. Additionally, 2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide X can be synthesized in high yields and purity, making it readily available for research purposes. However, 2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide X also has limitations for lab experiments. Its effects may vary depending on the experimental conditions used, and further studies are needed to fully understand its mechanisms of action.
Future Directions
There are several future directions for the study of 2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide X. One potential direction is the development of novel drugs based on its structure and mechanism of action. Additionally, further studies are needed to fully understand its effects on various enzymes and receptors, as well as its potential applications in the treatment of various diseases. Finally, studies are needed to optimize the synthesis method of 2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide X to achieve even higher yields and purity of the final product.
Synthesis Methods
2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide X can be synthesized through a multi-step process involving the reaction of various chemicals such as 2-chloroacetamide, pyridine-2-carbaldehyde, and isopropylbenzene. The synthesis method has been optimized to achieve high yields and purity of the final product.
properties
IUPAC Name |
2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-13(2)14-6-8-16(9-7-14)20(17(21)11-18)12-15-5-3-4-10-19-15/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYOMARPIHLZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=CC=N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

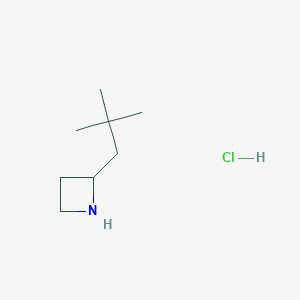
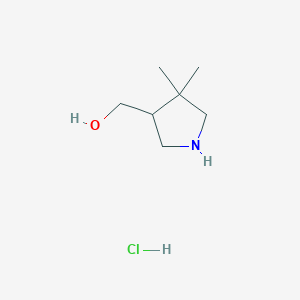
![3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2486744.png)
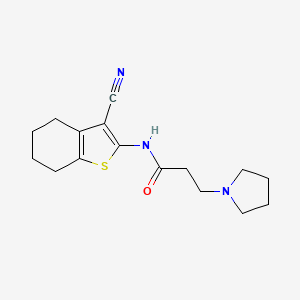
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)
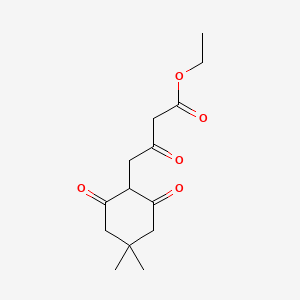
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)


![4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2486757.png)
![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)
![7-Fluoro-2-methyl-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2486761.png)
